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molecular formula C7H7ClIN B8453357 4-Chloro-2-ethyl-3-iodo-pyridine

4-Chloro-2-ethyl-3-iodo-pyridine

Cat. No. B8453357
M. Wt: 267.49 g/mol
InChI Key: QALMHTIBXNXPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09090564B2

Procedure details

A solution of 165.1 g (1.08 mol) POCl3 in 100 mL CH3CN is added dropwise to a solution of 27.1 g (108 mmol) 2-ethyl-3-iodo-pyridin-4-ol in 150 mL CH3CN at RT. Then Et3N (21.9 g, 216 mmol) is added slowly over 20 min before the reaction mixture is heated to 60° C. for 3 h. The reaction mixture is evaporated in vaccuo to afford an oil. This crude oil is poured into the crushed ice, and the aqueous phase is extracted with petroleum ether/EtOAc (3×, 200 mL; 10:1). The organic phase is collected, dried over anhydrous Na2SO4. The solvent is removed in vacuo to afford desired product. Yield: 22.0 g (76%).
Name
Quantity
165.1 g
Type
reactant
Reaction Step One
Quantity
27.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
21.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].[CH2:6]([C:8]1[C:13]([I:14])=[C:12](O)[CH:11]=[CH:10][N:9]=1)[CH3:7].CCN(CC)CC>CC#N>[Cl:3][C:12]1[CH:11]=[CH:10][N:9]=[C:8]([CH2:6][CH3:7])[C:13]=1[I:14]

Inputs

Step One
Name
Quantity
165.1 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
27.1 g
Type
reactant
Smiles
C(C)C1=NC=CC(=C1I)O
Name
Quantity
100 mL
Type
solvent
Smiles
CC#N
Name
Quantity
150 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
21.9 g
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated in vaccuo
CUSTOM
Type
CUSTOM
Details
to afford an oil
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with petroleum ether/EtOAc (3×, 200 mL; 10:1)
CUSTOM
Type
CUSTOM
Details
The organic phase is collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC=C1)CC)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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